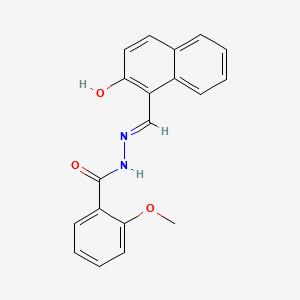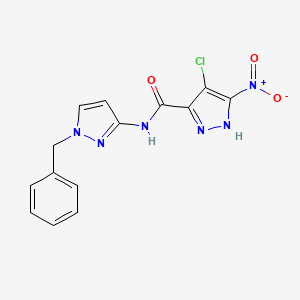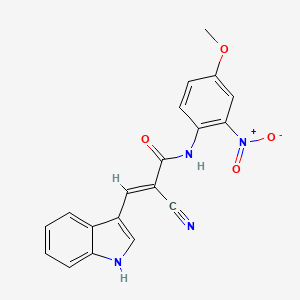![molecular formula C28H18ClF3N2O2 B10897688 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10897688.png)
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide” is a complex organic compound with the following structural formula:
Structure:this compound
This compound combines aromatic rings, a nitrile group, and an amide functionality. It exhibits intriguing properties due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)phenyl isocyanate with an appropriate naphthalene derivative containing a methoxy group. The cyano group is introduced during the final step.
Reaction Conditions::Step 1: Formation of the naphthalene-based intermediate (e.g., via Suzuki coupling or Friedel-Crafts acylation).
Step 2: Reaction with 2-chloro-5-(trifluoromethyl)phenyl isocyanate.
Step 3: Cyano group installation (e.g., using sodium cyanide).
Industrial Production:: Large-scale production typically involves optimized conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, affecting its stability and reactivity.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites.
Reduction: Reduction of the nitrile group to an amine is possible.
Nucleophiles: Sodium cyanide, amines.
Solvents: Organic solvents (e.g., DMF, DMSO).
Catalysts: Transition metal catalysts (e.g., palladium, nickel).
Major Products:: The major products depend on the specific reaction conditions. Potential products include amides, amines, and substituted derivatives.
Scientific Research Applications
Chemistry::
Catalysis: Investigating its role as a ligand in transition metal catalysis.
Organic Synthesis: Building blocks for more complex molecules.
Drug Discovery: Exploring its potential as a lead compound for drug development.
Biological Activity: Studying its effects on cellular pathways.
Materials Science: Applications in polymers, coatings, and specialty chemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While there are related compounds, “(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide” stands out due to its unique combination of functional groups. Similar compounds include 4-chloro-2-(trifluoromethyl)phenyl isocyanate .
Properties
Molecular Formula |
C28H18ClF3N2O2 |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H18ClF3N2O2/c29-24-13-12-22(28(30,31)32)15-25(24)34-27(35)21(16-33)14-19-7-2-4-11-26(19)36-17-20-9-5-8-18-6-1-3-10-23(18)20/h1-15H,17H2,(H,34,35)/b21-14+ |
InChI Key |
ZASDJWOSKQINDX-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3/C=C(\C#N)/C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C=C(C#N)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide](/img/structure/B10897609.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10897614.png)

![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897629.png)
![Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate](/img/structure/B10897631.png)
![Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B10897647.png)


![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10897657.png)
![4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10897667.png)

![(2E,5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897680.png)
![3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B10897684.png)
![2-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10897693.png)
